molecular formula C12H16N2 B1455750 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 1334146-07-4

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B1455750
CAS No.: 1334146-07-4
M. Wt: 188.27 g/mol
InChI Key: VEQMEZFYCRYTBG-UHFFFAOYSA-N
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Description

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For instance, indole derivatives can inhibit enzymes involved in viral replication or activate immune responses to combat infections .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to induce apoptosis in cancer cells, inhibit inflammatory responses, and modulate neurotransmitter levels . These effects are mediated through interactions with cell surface receptors, intracellular signaling molecules, and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can bind to specific receptors, such as serotonin receptors, and modulate their activity . This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in various physiological effects. Additionally, indole derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, these compounds can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, indole derivatives can affect metabolic flux and metabolite levels, altering cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing their distribution and localization . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity, contributing to its therapeutic potential and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For the specific synthesis of 1,6-dimethylindole, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce various substituents onto the indole core. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated indoles, indole-3-carboxylic acids, and reduced indoline derivatives. These products can further undergo functionalization for various applications .

Scientific Research Applications

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The 1,6-dimethyl groups can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to other indole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,6-dimethylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQMEZFYCRYTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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